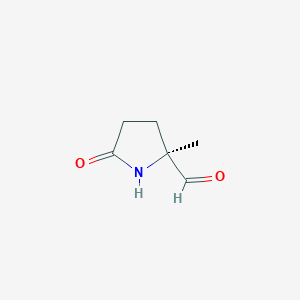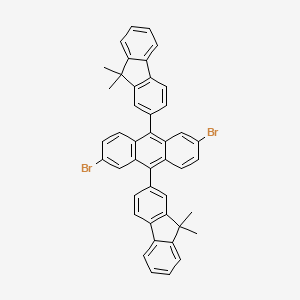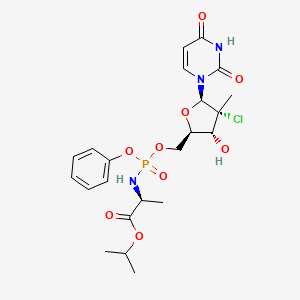
Sofosbuvir impurity K
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sofosbuvir impurity K is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chlorinated oxolane ring, a dioxopyrimidinyl group, and a phenoxyphosphoryl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sofosbuvir impurity K typically involves multiple steps, including the formation of the oxolane ring, chlorination, and subsequent coupling with the dioxopyrimidinyl and phenoxyphosphoryl groups. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions and continuous flow processes. Purification techniques such as crystallization, distillation, and chromatography would be employed to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Sofosbuvir impurity K can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions could modify the functional groups present in the compound.
Substitution: The chlorinated oxolane ring and phenoxyphosphoryl moiety may participate in substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice would be tailored to achieve the desired transformations.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Studying its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigating its pharmacological properties and potential therapeutic uses.
Industry: Applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of Sofosbuvir impurity K would involve its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, modulating biochemical pathways, or altering cellular processes. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Sofosbuvir impurity K might include other chlorinated oxolane derivatives, dioxopyrimidinyl compounds, and phenoxyphosphoryl-containing molecules.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which may confer unique chemical and biological properties compared to similar compounds. This could make it particularly valuable for certain applications or studies.
Properties
Molecular Formula |
C22H29ClN3O9P |
|---|---|
Molecular Weight |
545.9 g/mol |
IUPAC Name |
propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-4-chloro-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |
InChI |
InChI=1S/C22H29ClN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30)/t14-,16+,18+,20+,22+,36?/m0/s1 |
InChI Key |
SFPFZQKYPOWCSI-IAAJYNJHSA-N |
Isomeric SMILES |
C[C@@H](C(=O)OC(C)C)NP(=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)Cl)O)OC3=CC=CC=C3 |
Canonical SMILES |
CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)Cl)O)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-N-(1-(azepan-3-yl)-7-chloro-1H-benzo[d]imidazol-2-yl)-2-methylisonicotinamide](/img/structure/B1494501.png)
![Spiro[oxetane-3,3'(4'H)-[2H]pyrido[1,2-a]pyrazine]-7'-carboxamide, N-[(2,4-difluorophenyl)methyl]-1',8'-dihydro-9'-hydroxy-2'-(2-methoxyethyl)-1',8'-dioxo-](/img/structure/B1494503.png)
![1-[4-[[4-(4-Chloro-3-methoxycyclohexyl)-3-(4-fluorocyclohexyl)-1-methyl-3a,4,5,6,7,7a-hexahydro-2H-benzimidazol-2-yl]sulfanylmethyl]-3,5-difluorocyclohexyl]oxy-N,N-dimethylmethanamine](/img/structure/B1494506.png)
![4,4,5,5-tetramethyl-2-[3-(2,3,4,5-tetraphenylphenyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B1494511.png)
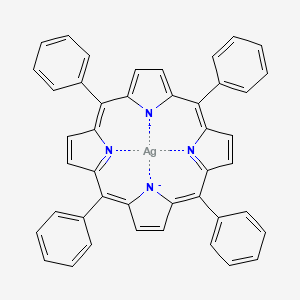

![2-((E)-2-((E)-2-chloro-3-((E)-2-(3-ethyl-1,1-dimethyl-1H-benzo[e]indol-2(3H)-ylidene)ethylidene)cyclohex-1-enyl)vinyl)-3-ethyl-1,1-dimethyl-1H-benzo[e]indolium iodide](/img/structure/B1494520.png)
![methyl (2S,3R)-3-[(3-fluoro-4-nitro)phenyl]-3-hydroxy-2-(N-methylamino)propionate](/img/structure/B1494526.png)
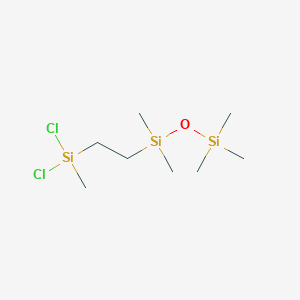

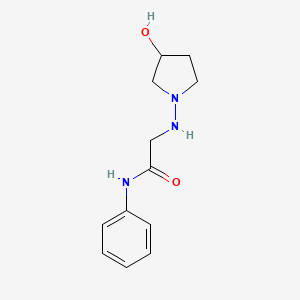
![[3-(Dimethylamino)-2-(dimethylaminomethylideneamino)prop-2-enylidene]-dimethylazanium;dihexafluorophosphate](/img/structure/B1494540.png)
